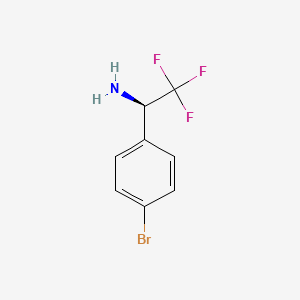

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Übersicht

Beschreibung

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Formation of 4-bromophenylethane or 4-bromophenylmethanol.

Substitution: Formation of 4-methoxyphenyl or 4-tert-butylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is investigated for its potential therapeutic effects. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Wirkmechanismus

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenylacetic acid

- Para-Bromoamphetamine

- Bromantane

- Bromfenac

Uniqueness

Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a bromophenyl group and trifluoromethyl substituents. Its chemical formula is C8H8BrF3N, with a molecular weight of approximately 253.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The primary biological activity associated with this compound is its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is crucial for cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:

- Anti-proliferative effects : By disrupting the cell cycle, the compound may induce apoptosis in cancer cells.

- Transcriptional modulation : CDK7 is involved in phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for gene transcription initiation. Inhibition can affect the expression of genes involved in cell survival and proliferation .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against CDK7, leading to reduced proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Inhibition of cell growth |

| A549 (Lung) | 0.3 | Induction of apoptosis |

| HCT116 (Colon) | 0.4 | Cell cycle arrest |

These results suggest that the compound has potential as a therapeutic agent in treating cancers characterized by overactive CDK7 signaling.

Case Studies

- Leukemia Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of pro-apoptotic pathways .

- Solid Tumors : In xenograft models of solid tumors, administration of this compound resulted in tumor regression, correlating with decreased CDK7 activity and alterations in downstream signaling pathways related to proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its lipophilic nature. Studies show that it achieves peak plasma concentrations within 1-2 hours post-administration. The compound is primarily metabolized by liver enzymes with a half-life ranging from 6 to 8 hours.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a tolerable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843608-53-7 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.